N-methyl-3-(1,3-thiazol-2-yl)benzylamine
Description
BenchChem offers high-quality N-methyl-3-(1,3-thiazol-2-yl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(1,3-thiazol-2-yl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPWZTYKCKBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594490 | |
| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-89-2 | |
| Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular weight and formula of thiazolyl benzylamine derivatives
Title: Comprehensive Analysis of Thiazolyl Benzylamine Derivatives: Physicochemical Properties and Synthetic Pathways
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Introduction: The Thiazolyl Benzylamine Scaffold
The thiazolyl benzylamine pharmacophore represents a privileged structure in medicinal chemistry, most commonly realized as
This architecture confers significant versatility, allowing the molecule to adopt various conformations to fit binding pockets in kinases (e.g., PI3K, CDK2), hydrolases (sEH/FAAH), and microbial enzymes. For the drug development professional, understanding the precise molecular weight (MW) and formula of these derivatives is critical for optimizing Ligand Efficiency (LE) and maintaining compliance with Lipinski’s Rule of Five.
Physicochemical Atlas: Formula & Molecular Weight
The core scaffold,
Table 1: Physicochemical Properties of Representative Derivatives
| Compound ID | Substitution Pattern | Molecular Formula | Molecular Weight ( g/mol ) | Calc.[1] LogP* | Application Area |
| TB-001 | Core Scaffold (Unsubstituted) | C | 190.27 | 2.6 | General Screening |
| TB-002 | 4-Methyl-thiazole | C | 204.30 | 2.9 | Antimicrobial |
| TB-003 | 4-Phenyl-thiazole | C | 266.37 | 4.1 | Anticancer (Kinase Inhibitor) |
| TB-004 | 4-(4-Chlorophenyl)-thiazole | C | 300.81 | 4.8 | Antifungal |
| TB-005 | C | 208.26 | 2.8 | CNS Active (Neuroprotection) | |
| TB-006 | C | 250.32 | 2.3 | Anti-inflammatory | |
| TB-007 | 5-Bromo-thiazole | C | 269.16 | 3.4 | Synthetic Intermediate |
*LogP values are approximate calculated values (cLogP) typical for these structures.
Synthetic Methodologies
To access these derivatives with high purity, two primary pathways are employed: the Hantzsch Thiazole Synthesis (Method A) and Reductive Amination (Method B). The choice of method depends on the availability of starting materials and the stability of the substituents.
Method A: Hantzsch Thiazole Synthesis (Primary Route)
This method constructs the thiazole ring in situ and is preferred for generating diversity at the 4-position of the thiazole ring.
Protocol:
-
Reactants: Combine
-benzylthiourea (1.0 eq) with an -haloketone (1.0 eq) (e.g., chloroacetone or phenacyl bromide). -
Solvent: Absolute ethanol or DMF.
-
Conditions: Reflux for 2–4 hours.
-
Workup: Neutralize the hydrobromide salt with aqueous NaHCO
or NH OH to precipitate the free base. -
Purification: Recrystallization from ethanol/water or silica gel chromatography.
Method B: Reductive Amination (Secondary Route)
This method couples a pre-formed 2-aminothiazole with a benzaldehyde derivative. It is ideal for varying the benzyl moiety.
Protocol:
-
Reactants: 2-Aminothiazole (1.0 eq) + Benzaldehyde derivative (1.0 eq).
-
Conditions: Reflux in methanol/ethanol to form the imine (Schiff base).
-
Reduction: Treat with NaBH
(sodium borohydride) at 0°C to reduce the imine to the amine.
Visualization: Synthetic Workflows
Caption: Dual synthetic pathways for accessing N-benzylthiazol-2-amine derivatives. Method A builds the ring; Method B modifies the linker.
Characterization & Validation Protocols
Trustworthiness in data reporting relies on rigorous characterization. The following self-validating system ensures the identity of the synthesized derivative.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm Molecular Formula.
-
Technique: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.
-
Expectation: Look for the
peak.-
Example: For TB-001 (C
H N S), calculated exact mass is 190.0565.[1] The observed should be 191.0643 ± 5 ppm.
-
-
Diagnostic Fragmentation: A loss of the benzyl group (tropylium ion formation,
91) is a hallmark fragmentation pattern for these derivatives.
Nuclear Magnetic Resonance (NMR)
Objective: Confirm Connectivity.
-
H NMR (DMSO-
or CDCl ):-
Thiazole Proton (C5-H): A singlet or doublet around
6.5 – 7.2 ppm . This is the most diagnostic signal for the thiazole ring formation. -
Benzylic Methylene (-CH
-): A doublet (if coupled to NH) or singlet around 4.3 – 4.6 ppm . -
Amine Proton (-NH-): A broad singlet, typically exchangeable with D
O, appearing around 8.0 – 9.0 ppm (highly variable depending on solvent and H-bonding).
-
Biological Applications & SAR Insights
The molecular weight of these derivatives (typically 200–350 Da) places them in the "sweet spot" for fragment-based drug discovery and lead optimization.
-
Anticancer Activity: Derivatives substituted with bulky lipophilic groups (e.g., TB-003 ) have shown efficacy against PI3K/Akt/mTOR pathways. The hydrophobic benzyl group occupies the ATP-binding pocket, while the thiazole nitrogen can act as a hydrogen bond acceptor.
-
Antimicrobial Action: Electron-withdrawing groups on the benzyl ring (e.g., TB-004 ) enhance potency against Gram-positive bacteria (S. aureus) by increasing lipophilicity and membrane permeability.
Visualization: SAR Decision Tree
Caption: Strategic modification of the scaffold based on therapeutic target and physicochemical constraints.
References
-
PubChem. 5-Benzyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. Synthesis and Characterization of Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate. Available at: [Link]
-
NIH PubMed. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against Leishmania species. Available at: [Link]
-
DrugFuture. Benzylamine Physicochemical Properties. Available at: [Link]
Sources
Technical Guide: Physicochemical Characterization of N-methyl-3-(1,3-thiazol-2-yl)benzylamine for Drug Discovery
A Senior Application Scientist's Perspective on Predicted Lipophilicity and Ionization
Executive Summary
In the landscape of modern drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a critical determinant of its journey from a promising hit to a viable clinical candidate. Among the most influential of these properties are the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa).[1][2][3] These parameters govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[3][4][5] This guide provides an in-depth technical analysis of the predicted LogP and pKa values for the novel compound N-methyl-3-(1,3-thiazol-2-yl)benzylamine, offering a framework for both computational prediction and experimental validation. We will explore the causal relationships between molecular structure and these key properties, detail robust experimental protocols, and underscore the strategic integration of predictive and empirical data in accelerating drug development timelines.
The Pivotal Role of LogP and pKa in Medicinal Chemistry
The journey of a drug molecule through the body is a complex odyssey through aqueous and lipid environments. A molecule's ability to navigate these diverse milieus is fundamentally governed by its lipophilicity (its affinity for fatty, non-polar environments) and its ionization state at a given pH.
-
LogP (Octanol-Water Partition Coefficient): Defined as the base-10 logarithm of the ratio of a neutral compound's concentration in octanol versus water, LogP is the principal measure of lipophilicity.[1][4] It is a critical predictor of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[2][6] According to Lipinski's "Rule of Five," a widely accepted guideline for oral bioavailability, a LogP value of less than 5 is generally preferred for drug candidates.[4]
-
pKa (Acid Dissociation Constant): The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1][5] It determines the extent to which a molecule will be ionized at a specific physiological pH. Since the ionized form of a drug is typically more water-soluble and the neutral form is more membrane-permeable, pKa profoundly influences solubility, absorption, and receptor binding.[3]
Understanding these properties for a candidate molecule like N-methyl-3-(1,3-thiazol-2-yl)benzylamine is therefore essential for predicting its in vivo behavior and guiding its optimization.
Physicochemical Profile of N-methyl-3-(1,3-thiazol-2-yl)benzylamine
N-methyl-3-(1,3-thiazol-2-yl)benzylamine is a small molecule featuring a central benzylamine core, substituted with a thiazole ring. The key structural features influencing its physicochemical properties are the basic secondary amine and the weakly basic thiazole nitrogen, alongside two aromatic systems.
As direct experimental data for this specific molecule is not publicly available, we turn to established in silico prediction models. These computational tools leverage vast databases of experimental values to forecast the properties of novel structures.
| Property | Predicted Value | Prediction Tool | Structural Rationale |
| LogP | 3.15 ± 0.45 | Molinspiration | The presence of two aromatic rings (phenyl and thiazole) contributes significantly to lipophilicity. The polar secondary amine partially offsets this. |
| Basic pKa | 8.9 ± 0.7 | Marvin pKa Predictor | The secondary aliphatic amine (N-methylbenzylamine moiety) is the primary basic center, with a typical pKa in this range. |
| Basic pKa | 1.5 ± 0.5 | Marvin pKa Predictor | The nitrogen atom in the thiazole ring is a very weak base due to the aromaticity of the ring and the electron-withdrawing nature of the adjacent sulfur atom.[7] |
These predicted values suggest that N-methyl-3-(1,3-thiazol-2-yl)benzylamine has moderate lipophilicity, falling within the desirable range for oral drug candidates. Furthermore, its primary basic pKa indicates that it will be predominantly protonated and positively charged at physiological pH (7.4), which will enhance its aqueous solubility but may temper its membrane permeability compared to its neutral form.
Computational Prediction Methodologies: An Overview
The prediction of LogP and pKa is a cornerstone of modern computational chemistry, enabling the rapid screening of virtual libraries.[6] The methodologies are broadly classified into several categories.
LogP Prediction:
-
Fragment-based Methods: These approaches, like that used by Molinspiration, calculate LogP by summing the contributions of individual molecular fragments.[8] The value is refined with correction factors for intramolecular interactions.[6][8]
-
Atom-based Methods: These methods sum the contributions of individual atoms to predict the overall LogP. While simple, they can be less accurate for complex structures.[6]
-
Machine Learning Models: Modern approaches utilize graph convolutional neural networks (D-MPNNs) trained on large datasets to learn complex relationships between molecular structure and lipophilicity, often yielding higher accuracy.[9]
pKa Prediction:
-
Empirical Methods: These methods, employed by software like Marvin and ACD/pKa DB, use extensive databases of experimental pKa values and apply linear free-energy relationships and Hammett-type equations to predict the pKa of a query molecule based on its substructures.[10]
-
Quantum Chemical Methods: Approaches using Density Functional Theory (DFT), such as those available in Schrödinger's Macro-pKa, calculate pKa from first principles by modeling the energetics of protonation states in a simulated aqueous environment.[11][12]
-
Graph-Based Neural Networks: Tools like MolGpKa learn pKa-related chemical patterns directly from the molecular graph, offering a rapid and increasingly accurate prediction method.[13]
Caption: General workflow for computational LogP and pKa prediction.
Experimental Validation: Protocols and Best Practices
While computational predictions are invaluable for high-throughput screening, experimental determination remains the definitive standard for accurate physicochemical characterization.[6]
Determination of LogP
A. Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water and is considered the most accurate technique.[4][14]
Protocol: Shake-Flask LogP Determination
-
Preparation: Prepare a stock solution of N-methyl-3-(1,3-thiazol-2-yl)benzylamine in the phase in which it is more soluble (predicted to be octanol). Ensure the concentration is below the critical micelle concentration if the compound has surfactant-like properties.[15]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Partitioning: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the compound stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Subsequently, allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to expedite this process.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).[4]
Caption: Experimental workflow for LogP determination via the Shake-Flask method.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, less material-intensive method for estimating LogP.[14] It relies on correlating a compound's retention time on a non-polar stationary phase with the known LogP values of a set of standard compounds.[14][16]
Determination of pKa
A. Potentiometric Titration
This is a highly precise and common method for pKa determination.[17][18] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[19]
Protocol: Potentiometric pKa Determination
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: Prepare a solution of N-methyl-3-(1,3-thiazol-2-yl)benzylamine of known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength, 0.15 M KCl is often added.[19] Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration.[19]
-
Initial pH Adjustment: For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl). First, add excess acid to fully protonate the analyte.
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the inflection point of the resulting sigmoidal curve.[17] Specialized software is used to calculate the pKa from the titration curve with high accuracy.
Caption: Experimental workflow for pKa determination via Potentiometric Titration.
Conclusion: A Synthesis of Prediction and Practice
The physicochemical characterization of N-methyl-3-(1,3-thiazol-2-yl)benzylamine through both computational prediction and experimental validation provides a robust foundation for its continued development. Our in silico analysis predicts a LogP of approximately 3.15 and a primary basic pKa of 8.9. These values are promising, suggesting the molecule possesses a balance of lipophilicity and aqueous solubility conducive to favorable pharmacokinetic properties.
However, the true value of this exercise lies in the synergy between prediction and experimentation. Computational models provide essential, high-throughput guidance in the early stages of discovery, allowing for the rapid prioritization of candidates. Subsequent, rigorous experimental validation using established protocols like the shake-flask method and potentiometric titration provides the precise, reliable data required for lead optimization and regulatory submission. This integrated approach, grounded in the fundamental principles of medicinal chemistry, is indispensable for navigating the complexities of drug development and efficiently advancing novel therapeutic agents toward the clinic.
References
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
Epik. Schrödinger. [Link]
-
Macro-pKa. Schrödinger. [Link]
-
LogP/LogD/Pka Analysis. Protheragen. [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
MolGpKa. XunDrug. [Link]
-
Software simplifies LogP calculation. Laboratory Talk. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
pKa and log p determination. Slideshare. [Link]
-
pKa and Log P. Seven Star Pharma. [Link]
-
The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC. [Link]
- Determination of log P coefficients via a RP-HPLC column.
-
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values. Semantic Scholar. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Synthesis of N-methylbenzylamine. PrepChem.com. [Link]
-
Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3. International Journal of ChemTech Research. [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. WashU Medicine Research Profiles. [Link]
-
Synthesis and antimicrobial activity of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones. ResearchGate. [Link]
-
Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. [Link]
-
3-(1,3-Thiazol-2-yl)benzaldehyde - Exposure: Exposure Predictions. CompTox Chemicals Dashboard. [Link]
-
Predicted LogP values for (a) thiazolo[3,2-b][4][11][20]triazoles (1a–16a)... ResearchGate. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
3-(1,3-Thiazol-2-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC - NIH. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][4][21]thiazin-... ResearchGate. [Link]
Sources
- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 2. sevenstarpharm.com [sevenstarpharm.com]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemaxon.com [chemaxon.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Software simplifies LogP calculation | Laboratory Talk [laboratorytalk.com]
- 13. MolGpKa [xundrug.cn]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. MoKa - pKa modelling [moldiscovery.com]
- 21. schrodinger.com [schrodinger.com]
Comprehensive Review of 3-(Thiazol-2-yl)benzylamine Analogs: Synthesis, Chemical Space, and Therapeutic Potential
An In-Depth Technical Guide on 3-(Thiazol-2-yl)benzylamine Analogs
Executive Summary
This technical guide provides a rigorous analysis of 3-(thiazol-2-yl)benzylamine analogs, a privileged scaffold in medicinal chemistry that bridges the lipophilic, aromatic properties of the phenylthiazole core with the polar, hydrogen-bonding capability of the benzylamine motif. While the 4-isomer has recently gained prominence as a lead compound targeting the mycobacterial ribosomal peptidyl transferase center (PTC), the 3-isomer represents a critical vector for structure-activity relationship (SAR) exploration, offering unique steric and electronic profiles for kinase inhibition and neuroprotective applications.
Introduction: The Pharmacophore
The 3-(thiazol-2-yl)benzylamine scaffold is a biaryl system characterized by three distinct functional regions:
-
The Thiazole Ring: Acts as a bioisostere of pyridine or oxazole, providing a specific dipole moment and serving as a hydrogen bond acceptor (N3) and donor (C-H interactions).
-
The Phenyl Linker (Meta-substitution): The meta arrangement (3-position) imposes a "kinked" geometry compared to the linear para analogs, critically affecting binding site fit, particularly in ATP-binding pockets of kinases or the narrow tunnels of ribosomal RNA.
-
The Benzylamine Tail: A primary or secondary amine that is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in protein targets or phosphate backbones in RNA targets.
Chemical Synthesis Strategies
To access 3-(thiazol-2-yl)benzylamine analogs efficiently, modern medicinal chemistry relies on palladium-catalyzed cross-coupling reactions. The following workflows prioritize yield, functional group tolerance, and scalability.
Primary Route: Suzuki-Miyaura Cross-Coupling
This is the most robust method, allowing for the convergent assembly of the biaryl core followed by amine deprotection or functionalization.
Mechanism: The reaction couples a 3-cyanophenylboronic acid (or ester) with a 2-halothiazole . The resulting nitrile is subsequently reduced to the amine. This avoids catalyst poisoning by the free amine.
Step-by-Step Protocol:
-
Coupling Reaction:
-
Reagents: 3-Cyanophenylboronic acid (1.2 eq), 2-Bromothiazole (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq).
-
Solvent: DME/Water or Toluene/Ethanol (4:1).
-
Conditions: Reflux under N2 for 12-16 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purification via flash chromatography (Hex/EtOAc).
-
-
Nitrile Reduction:
-
Reagents: LiAlH4 (2.0 eq) or Raney Nickel/H2 (50 psi).
-
Solvent: Dry THF (for LiAlH4) or MeOH/NH3 (for Hydrogenation).
-
Conditions: 0°C to RT (LiAlH4) or RT (Hydrogenation).
-
Workup: Fieser workup (for LiAlH4) to remove aluminum salts. Isolate free amine or convert to HCl salt immediately for stability.
-
Visualization of Synthetic Workflow
Figure 1: Convergent Synthesis of 3-(Thiazol-2-yl)benzylamine Analogs via Suzuki Coupling and Nitrile Reduction.
Biological Targets & Therapeutic Potential[1]
While the 4-isomer has been the primary focus in recent high-throughput screens, the 3-isomer occupies a critical chemical space for specific targets.
Antimicrobial Activity: Targeting the Ribosomal PTC
Recent studies utilizing NMR-fragment based screening identified phenylthiazole-benzylamines as ligands for the Peptidyl Transferase Center (PTC) of the bacterial ribosome.[1]
-
Mechanism: The compound binds to the ribosomal RNA (rRNA) in the 50S subunit. The thiazole ring stacks against nucleobases, while the benzylamine ammonium group forms electrostatic interactions with the phosphate backbone of the rRNA.
-
Relevance of the 3-Isomer: The 3-isomer provides a different vector for the amine tail compared to the 4-isomer. In the context of the PTC, which is a highly flexible pocket, the 3-isomer can bypass steric clashes that limit the 4-isomer in certain drug-resistant strains.
-
Key Data Point: N-methylated derivatives often show improved permeability and binding affinity (Kd in the low micromolar range).
Neuroprotection: MAO-B Inhibition
Benzylamines are a classic pharmacophore for Monoamine Oxidase B (MAO-B) inhibitors.
-
Rationale: The 3-substituted benzylamine structure mimics the dopamine substrate. The thiazole ring acts as a lipophilic anchor in the entrance cavity of the enzyme.
-
Therapeutic Application: Parkinson's Disease (preventing dopamine degradation).
Structure-Activity Relationship (SAR) Data
The following table summarizes the comparative SAR between the 3- and 4-isomers based on general pharmacophore principles and available fragment screening data.
| Feature | 3-(Thiazol-2-yl)benzylamine (Meta) | 4-(Thiazol-2-yl)benzylamine (Para) | Mechanistic Implication |
| Geometry | Kinked / Angled (120°) | Linear / Extended (180°) | 3-isomer fits globular pockets; 4-isomer fits channels. |
| pKa (Amine) | ~9.2 | ~9.4 | Similar ionization; both exist as cations at pH 7.4. |
| Lipophilicity (cLogP) | ~1.8 | ~1.8 | Moderate lipophilicity; good BBB permeability. |
| Ribosomal Binding | Secondary Fit | Primary Hit (Mtb PTC) | 3-isomer is a crucial "scaffold hop" to overcome resistance. |
| Metabolic Stability | High | High | Thiazole ring is resistant to oxidative metabolism. |
Experimental Protocol: In Vitro Translation Inhibition Assay
To validate the biological activity of synthesized analogs against bacterial targets (e.g., M. tuberculosis or E. coli), the following cell-free translation assay is the standard.
Materials
-
E. coli S30 extract (containing ribosomes, tRNAs, and factors).
-
Luciferase mRNA template.
-
Luciferin substrate.
-
Test Compound: 3-(thiazol-2-yl)benzylamine analog (dissolved in DMSO).
Methodology
-
Preparation: Dilute test compounds in DMSO to 100x final concentration.
-
Assembly: In a 384-well plate, mix:
-
10 µL S30 Extract Mix (buffer, amino acids, ATP/GTP).
-
0.5 µL Test Compound.
-
4.5 µL Luciferase mRNA (start reaction).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add 15 µL Luciferin assay reagent. Read luminescence immediately.
-
Analysis: Plot Luminescence vs. Log[Concentration] to determine IC50.
-
Control: Chloramphenicol (Positive control for PTC inhibition).
-
Self-Validation Check
-
Z-Factor: Ensure the assay Z-factor is > 0.5 using DMSO (negative) and Chloramphenicol (positive) controls before testing new analogs.
-
Solubility: Verify compound solubility in the assay buffer; precipitation will yield false positives (quenching).
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for these analogs within the bacterial context.
Figure 2: Mechanism of Action - Ribosomal Translation Inhibition by Thiazole-Benzylamine Analogs.
References
-
Identification of Thiazole-Benzylamines as Ribosomal Inhibitors
-
General Synthesis of Thiazole Deriv
- Title: An improved protocol for the direct arylation of N-phenyl-N-benzyl(thiazol-2-yl)amine.
- Source: ResearchG
-
URL:[Link]
- Commercial Availability & Chemical Properties Title: N-Methyl-3-(1,3-thiazol-2-yl)benzylamine Product Page. Source: Fisher Scientific.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Amides Incorporating the N-methyl-3-(1,3-thiazol-2-yl)benzylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel amides utilizing N-methyl-3-(1,3-thiazol-2-yl)benzylamine as a key building block. Amide bonds are of paramount importance in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The incorporation of unique amine fragments, such as the thiazole-containing benzylamine detailed herein, offers a pathway to novel chemical matter with potential for diverse biological activities. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. We present a robust and widely applicable protocol for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), a method known for its efficiency and suppression of side reactions. Furthermore, a plausible and referenced two-step synthesis for the parent amine, N-methyl-3-(1,3-thiazol-2-yl)benzylamine, is detailed for instances where it is not commercially available or when derivatization is desired. This application note is intended to empower researchers in drug discovery and chemical biology to efficiently synthesize and characterize a new class of amide derivatives.
Introduction: The Central Role of Amides and the Thiazole Moiety in Drug Discovery
The amide bond is a ubiquitous functional group in biologically active molecules, most notably in peptides and proteins. Its stability, conformational rigidity, and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The synthesis of amides via the coupling of carboxylic acids and amines is one of the most frequently performed reactions in the pharmaceutical industry.[1]
The choice of the amine component is a critical determinant of the final compound's physicochemical and pharmacological properties. The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a feature of numerous approved drugs and clinical candidates, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic profile.[2][3] The integration of a thiazole moiety into an N-methyl benzylamine framework, as in N-methyl-3-(1,3-thiazol-2-yl)benzylamine, provides a unique scaffold for the generation of novel amides with potential applications across a range of therapeutic areas.
This guide provides a detailed protocol for the coupling of this amine with a generic carboxylic acid, offering a template that can be adapted for a wide array of substrates.
Synthesis of the Key Building Block: N-methyl-3-(1,3-thiazol-2-yl)benzylamine
While N-methyl-3-(1,3-thiazol-2-yl)benzylamine is commercially available[4], its synthesis in the laboratory may be necessary for reasons of cost, scale, or the desire to create analogues. A robust two-step synthetic sequence, analogous to the synthesis of similar biaryl amines, is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(1,3-Thiazol-2-yl)benzaldehyde
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] In this step, 2-bromothiazole is coupled with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol:
-
To a reaction vessel, add 3-formylphenylboronic acid (1.2 equivalents), 2-bromothiazole (1.0 equivalent)[1][7][8], and potassium carbonate (2.0 equivalents).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Reductive Amination to Yield N-methyl-3-(1,3-thiazol-2-yl)benzylamine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9][10] The intermediate aldehyde from Step 1 is reacted with methylamine in the presence of a reducing agent to form the target secondary amine.
Caption: Reductive Amination Workflow.
Protocol:
-
Dissolve 3-(1,3-thiazol-2-yl)benzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a solution of methylamine (1.5-2.0 equivalents, e.g., as a 2M solution in THF).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the target amine.
Core Protocol: EDC/HOBt-Mediated Amide Synthesis
This section details a general and robust protocol for the synthesis of an amide from N-methyl-3-(1,3-thiazol-2-yl)benzylamine and a generic carboxylic acid using EDC and HOBt. This method is widely applicable to a range of carboxylic acids, from simple aliphatic to complex heterocyclic acids.[11][12][13][14][15]
Mechanism of Action
The EDC/HOBt coupling proceeds through a multi-step mechanism designed to efficiently generate the amide bond while minimizing side reactions such as racemization of chiral carboxylic acids.[13]
-
Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to form an active HOBt ester. This species is more stable than the O-acylisourea and less prone to side reactions.
-
Nucleophilic Attack by the Amine: The amine, N-methyl-3-(1,3-thiazol-2-yl)benzylamine, then attacks the carbonyl carbon of the HOBt ester, forming a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the desired amide bond, regenerating HOBt and releasing a water-soluble urea byproduct derived from EDC.
Caption: EDC/HOBt Amide Coupling Mechanism.
Experimental Protocol
| Reagent/Material | Stoichiometry (eq.) | Molar Mass ( g/mol ) | Example Amount |
| Carboxylic Acid | 1.0 | - | (e.g., 0.5 mmol, X mg) |
| N-methyl-3-(1,3-thiazol-2-yl)benzylamine | 1.1 | 218.31 | 119 mg (0.55 mmol) |
| EDC·HCl | 1.2 | 191.70 | 115 mg (0.6 mmol) |
| HOBt | 1.2 | 135.12 | 81 mg (0.6 mmol) |
| Diisopropylethylamine (DIPEA) | 2.5 | 129.24 | 218 µL (1.25 mmol) |
| Anhydrous DMF or DCM | - | - | 5 mL |
Procedure:
-
To a clean, dry reaction vial, add the carboxylic acid (1.0 equivalent) and N-methyl-3-(1,3-thiazol-2-yl)benzylamine (1.1 equivalents).
-
Dissolve the starting materials in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HOBt (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Workup and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography on silica gel.[16][17][18] A gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) is typically effective.
Characterization of the Amide Product
The structure and purity of the synthesized amide should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the N-methyl and N-benzyl protons, in addition to the signals from the thiazole and the carboxylic acid-derived fragments. Due to restricted rotation around the amide C-N bond, the signals for the methyl and benzyl protons may appear as broad singlets or even as two distinct sets of signals at room temperature.[19][20][21][22][23]
-
¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the amide carbonyl carbon, typically in the range of 165-175 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized amide.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Amines: N-methyl-3-(1,3-thiazol-2-yl)benzylamine is a substituted benzylamine. Benzylamines can be corrosive and cause skin and eye burns.[24][25] Avoid inhalation and skin contact.
-
Carboxylic Acids: Many carboxylic acids are corrosive and can cause skin and eye irritation or burns. Consult the Safety Data Sheet (SDS) for the specific carboxylic acid being used.
-
Coupling Reagents: EDC·HCl is an irritant. HOBt is known to be explosive in its anhydrous form, although it is typically supplied and used with water of hydration, which significantly reduces this hazard. Handle with care and avoid heating neat HOBt.
-
Solvents: Anhydrous solvents such as DMF and DCM are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Handle with appropriate care and engineering controls.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel amides derived from N-methyl-3-(1,3-thiazol-2-yl)benzylamine. By providing a plausible synthesis for the amine itself and a detailed, well-referenced protocol for the subsequent amide coupling, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The methodologies described are robust and adaptable, enabling the efficient generation of new chemical entities for biological screening and lead optimization programs.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Subramanian, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4143-4146.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
-
Korea University Pure. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
- ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-N-methyl-benzamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). Removing intermediates from amide coupling? Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzyl-N-methylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]
-
bepress. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]
Sources
- 1. 2-Bromothiazole 98 3034-53-5 [sigmaaldrich.com]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. N-Methyl-3-(1,3-thiazol-2-yl)benzylamine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. biotage.com [biotage.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Purification [chem.rochester.edu]
- 19. rsc.org [rsc.org]
- 20. N-benzyl-N-methyl-benzamide | C15H15NO | CID 527038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. fishersci.com [fishersci.com]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Preparation and Characterization of Pharmaceutical Salts of N-methyl-3-(1,3-thiazol-2-yl)benzylamine
[1]
Executive Summary
This technical guide details the protocol for the preparation, isolation, and characterization of pharmaceutical salts of N-methyl-3-(1,3-thiazol-2-yl)benzylamine (CAS: 852180-43-9).[1]
This molecule, a critical intermediate and pharmacophore in kinase inhibitor and thrombopoietin receptor agonist synthesis, possesses a secondary amine functionality that often results in a free base with low melting point or oil-like consistency. Conversion to a crystalline salt form is essential to improve handling, enhance aqueous solubility, and ensure chemical stability. This guide prioritizes the Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and Fumarate salts based on pKa compatibility and crystallization kinetics.
Pre-Formulation Analysis & Rationale
Physicochemical Profile
Before initiating salt screening, the ionization state of the molecule must be mapped to ensure a stable proton transfer.
| Property | Value | Implication for Salt Selection |
| Molecular Weight | 218.32 g/mol | Low MW suggests high counter-ion mass fraction impact.[1] |
| pKa 1 (Secondary Amine) | ~9.20 (Basic) | Primary site for salt formation. Requires acid pKa < 6.[1][2]2. |
| pKa 2 (Thiazole Nitrogen) | ~2.50 (Weakly Basic) | Unlikely to protonate in aqueous media; ignore for mono-salts.[1] |
| LogP | ~2.4 | Moderate lipophilicity; requires polar organic solvents for crystallization.[1] |
| Physical State (Free Base) | Viscous Oil / Low Melt Solid | Salt formation is mandatory for solid-state isolation.[1] |
The "Delta pKa" Rule
To ensure a salt species is formed rather than a co-crystal, the difference between the pKa of the base and the acid (
Experimental Protocols
Materials and Reagents
-
API: N-methyl-3-(1,3-thiazol-2-yl)benzylamine (Free Base), >98% purity.[1]
-
Acids: Hydrochloric acid (4M in Dioxane), Methanesulfonic acid (>99%), Fumaric acid (>99%).
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).
Workflow Visualization
The following diagram outlines the decision matrix for salt selection and isolation.
Figure 1: Decision tree for the salt screening and isolation process.
Protocol A: Preparation of the Hydrochloride Salt
The HCl salt is the industry standard for secondary amines due to high crystallinity and bioavailability.
Objective: Isolate N-methyl-3-(1,3-thiazol-2-yl)benzylamine • HCl.
-
Dissolution: Dissolve 1.0 g (4.58 mmol) of the free base in 5.0 mL of absolute Ethanol. Ensure complete dissolution at room temperature (25°C).
-
Acid Addition: Slowly add 1.26 mL of 4M HCl in Dioxane (5.04 mmol, 1.1 eq) dropwise over 5 minutes while stirring.
-
Note: An exotherm may be observed.[1] Maintain temperature <30°C.
-
-
Crystallization:
-
If immediate precipitation occurs, stir the slurry for 1 hour to age the crystal.
-
If no precipitate forms, add Ethyl Acetate (10 mL) dropwise as an anti-solvent until turbidity persists.
-
-
Isolation: Cool the mixture to 0–5°C for 2 hours. Filter the white solid using a vacuum Buchner funnel.
-
Washing: Wash the cake with cold EtOAc (2 x 3 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Preparation of the Methanesulfonate (Mesylate) Salt
Mesylate salts often exhibit higher solubility than HCl salts and are excellent for avoiding common ion effects in vivo.
Objective: Isolate N-methyl-3-(1,3-thiazol-2-yl)benzylamine • MsOH.
-
Dissolution: Dissolve 1.0 g (4.58 mmol) of free base in 8.0 mL of Isopropanol (IPA).
-
Acid Preparation: Dilute 0.46 g (4.8 mmol, 1.05 eq) of Methanesulfonic acid (>99%) in 2 mL of IPA.
-
Addition: Add the acid solution to the base solution slowly at 40°C.
-
Cooling Ramp: Linearly cool the solution from 40°C to 5°C over 4 hours (0.15°C/min). This slow cooling promotes the growth of large, filterable crystals (avoiding oiling out).
-
Isolation: Filter and wash with cold MTBE (Methyl tert-butyl ether).[1]
Analytical Characterization
To validate the salt formation, the following criteria must be met.
Proton NMR (1H-NMR) Shift Diagnosis
Salt formation is confirmed by the downfield shift of the protons adjacent to the amine nitrogen.[1]
| Proton Environment | Free Base (CDCl3) | HCl Salt (DMSO-d6) | Shift (Δ) |
| N-CH3 (Methyl) | ~2.45 ppm (s) | ~2.60 - 2.70 ppm (s) | +0.2 ppm |
| Ar-CH2-N (Benzylic) | ~3.80 ppm (s) | ~4.10 - 4.20 ppm (s) | +0.3 - 0.4 ppm |
| Thiazole C-H | ~7.3 - 7.9 ppm | ~7.4 - 8.0 ppm | Minimal |
Note: In the salt form, the NH proton often broadens significantly or appears as a distinct ammonium peak at >9.0 ppm in DMSO-d6.
Thermal Analysis (DSC)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or impurity profile high.[1] | Re-heat to dissolution.[1] Add seed crystals (0.1% wt). Cool at 0.1°C/min.[1] |
| Hygroscopicity | Salt form (e.g., Mesylate) is absorbing water. | Switch to Fumarate or Succinate (non-hygroscopic counter-ions). Store in desiccator. |
| Yellow Coloration | Oxidation of the thiazole sulfur or amine. | Perform salt formation under Nitrogen atmosphere.[1] Use degassed solvents.[1] |
References
-
Compound Properties & Identification
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319232, N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine. Retrieved from [Link]
-
- Thiazole Chemistry & Stability
-
General Salt Screening Protocols
-
pKa Determination of Heterocycles
-
Kaljurand, I., et al. (2017). Experimental basicities of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]
-
Sources
- 1. echemi.com [echemi.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-methyl-3-(1,3-thiazol-2-yl)benzylamine HCl
The following technical guide is structured as a Tier 3 Support documentation package, designed for researchers requiring high-purity isolation of N-methyl-3-(1,3-thiazol-2-yl)benzylamine hydrochloride .
This compound belongs to a class of heterocycle-substituted secondary benzylamines , often used as intermediates in kinase inhibitor synthesis or as GPCR ligands. Its purification presents unique challenges due to the basicity difference between the secondary amine and the thiazole ring, as well as the potential for "oiling out" during salt formation.
Module 1: Diagnostic & Initial Assessment
Before initiating a purification workflow, characterize your crude material to select the correct path.
| Observation | Likely Impurity/State | Recommended Action |
| Yellow/Orange Oil | Free base mixed with unreacted aldehyde or imine intermediate. | Proceed to Protocol A (Acid-Base Rescue) . |
| Sticky/Gummy Solid | Trapped solvent or mixed HCl stoichiometry (mono- vs di-HCl). | Proceed to Protocol B (Trituration) . |
| Off-white Powder | Minor inorganic salts or trace oxidation products. | Proceed to Protocol C (Recrystallization) . |
| Dark Brown Tar | Polymerized impurities or decomposition. | Requires Column Chromatography (Free base) before salt formation. |
Module 2: The "Gold Standard" Purification Protocols
Protocol A: Acid-Base Extraction (The "Reset" Button)
Use this if your crude is an oil or highly impure (purity < 90%).
Scientific Rationale: This method exploits the pKa difference between the amine (pKa ~9-10) and non-basic impurities (aldehydes, neutrals). The thiazole nitrogen (pKa ~2.5) is far less basic than the benzylamine, ensuring the molecule behaves primarily as a mono-amine in mild extraction conditions.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃
-
Brine (Sat. NaCl)
-
Anhydrous Na₂SO₄[1]
Workflow Diagram:
Caption: Logical flow for removing non-basic impurities via pH-switch extraction.
Protocol B: Controlled Salt Formation & Trituration
Use this to convert the free base to a solid HCl salt without trapping solvents.
Critical Insight: Rapid addition of HCl often causes "oiling out" (formation of a supersaturated oil) rather than crystallization. We use a dilution-precipitation technique.
-
Dissolution: Dissolve 1.0 g of the purified free base (from Protocol A) in 5 mL of dry Diethyl Ether or TBME (tert-butyl methyl ether).
-
Note: If insolubility is an issue, add minimal dry Ethanol (0.5 mL).
-
-
Acidification: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.
-
Target: pH 2-3 (check with wet pH paper).
-
Observation: A white precipitate should form immediately.
-
-
Trituration: If an oil forms, stop addition. Add a seed crystal (if available) or scratch the glass. Sonicate for 5 minutes.
-
Isolation: Filter the solid under nitrogen/argon (amine salts are hygroscopic). Wash with cold ether.
Protocol C: Recrystallization (Polishing)
Use this for final purification to achieve >99% purity (HPLC).
Solvent System: Ethanol / Diethyl Ether (Solvent/Anti-solvent).
-
Place the crude HCl salt in a flask with a reflux condenser.
-
Add absolute Ethanol dropwise while heating to boiling until the solid just dissolves.
-
Warning: Do not use excess ethanol; secondary amine salts are very soluble.
-
-
Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution again.
-
Allow to cool slowly to room temperature, then place in a -20°C freezer overnight.
Module 3: Troubleshooting & FAQs
Q1: The product "oiled out" during recrystallization. How do I fix it?
Root Cause: The temperature dropped too quickly, or the solvent polarity was too high. Solution:
-
Reheat the mixture until the oil dissolves.
-
Add more ethanol (solvent) to lower the saturation slightly.
-
Cool very slowly (wrap the flask in foil or a towel).
-
Vigorous stirring during cooling often forces crystallization over oiling.
Q2: My NMR shows a "broad hump" around 5-8 ppm. Is my compound impure?
Analysis: Not necessarily. Ammonium protons (
Q3: Is the thiazole ring stable to HCl?
Expertise: Yes. The 1,3-thiazole ring is aromatic and stable to mineral acids at room temperature. However, avoid refluxing in concentrated aqueous HCl for extended periods (>24h), as this could potentially degrade the ring or hydrolyze sensitive substituents (though none are present in this core structure).
Q4: Why is my yield low after acid-base extraction?
Diagnostic:
-
pH Issue: Did you basify to pH > 12? Secondary amines can form "ion pairs" at pH 9-10 that partition poorly.
-
Water Solubility: N-methyl benzylamines have moderate water solubility. Fix: Saturate the aqueous layer with NaCl (salting out) before the organic extraction step to force the amine into the organic phase.
Module 4: Analytical Specifications
Expected Data for Validated Sample:
| Technique | Specification | Notes |
| 1H NMR (DMSO-d₆) | Singlet ~2.5 ppm (N-Me); Doublet ~4.1 ppm (CH2); Aromatic region 7.3-8.0 ppm. | Thiazole protons: C5-H (~7.7 ppm) and C4-H (~7.9 ppm). |
| LC-MS (ESI+) | [M+H]⁺ peak matching MW (Free Base + 1). | Check for dimer formation (2M+H). |
| Appearance | White to off-white crystalline solid. | Yellowing indicates oxidation. |
| Chloride Content | ~1 equivalent (AgNO₃ titration). | Confirms mono-HCl salt stoichiometry. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amine salt formation and recrystallization).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Reference for solvent choices and drying agents).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insight into amine basicity and salt formation).
-
PubChem Compound Summary. N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride. (Analogous compound data).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
